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Compound of Interest

Compound Name:
3-Amino-N,N-dimethylpiperidine-1-

carboxamide

Cat. No.: B113625 Get Quote

An In-depth Technical Guide to 3-Amino-N,N-dimethylpiperidine-1-carboxamide and its

Scaffolding Analogs

Executive Summary: The piperidine ring is a cornerstone of modern medicinal chemistry,

present in numerous pharmaceutical agents.[1] This guide focuses on the specific derivative, 3-
Amino-N,N-dimethylpiperidine-1-carboxamide, a molecule of interest for its potential role as

a versatile building block in drug discovery. While a specific CAS number for the 4-amino

isomer is documented, the 3-amino isomer represents a more novel chemical entity. This

document provides a comprehensive overview of its chemical properties, a proposed synthetic

pathway, robust analytical methodologies, and its potential applications, grounded in the

broader context of piperidine carboxamide derivatives in pharmacology. Safety and handling

protocols are also detailed to ensure its responsible use in a research setting.

Chemical Identity and Physicochemical Properties
3-Amino-N,N-dimethylpiperidine-1-carboxamide is a substituted piperidine featuring a

primary amine at the 3-position and an N,N-dimethylcarboxamide group on the ring's nitrogen

atom. While a dedicated CAS number for this specific compound is not readily found in public

databases, its 4-amino isomer is registered under CAS Number 412356-47-9.[2][3] The

properties of the target 3-amino isomer can be derived from its structure.

Caption: Chemical structure of 3-Amino-N,N-dimethylpiperidine-1-carboxamide.
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Table 1: Physicochemical Properties

Property Value Source

CAS Number
Not available (4-amino isomer:

412356-47-9)
[2][3]

Molecular Formula C₈H₁₇N₃O [3]

Molecular Weight 171.24 g/mol [3]

IUPAC Name

3-amino-N,N-

dimethylpiperidine-1-

carboxamide

-

Appearance
Predicted to be a solid or oil at

room temperature.
-

SMILES CN(C)C(=O)N1CCCC(C1)N [2]

InChI Key

MAAXXMKMMFYNQL-

UHFFFAOYSA-N (for 4-amino

isomer)

[2]

Proposed Synthesis and Manufacturing Insights
The synthesis of substituted 3-aminopiperidines is a well-documented field, often starting from

readily available chiral precursors like amino acids. A practical and efficient route to synthesize

the target compound, 3-Amino-N,N-dimethylpiperidine-1-carboxamide, can be logically

designed from commercially available N-Boc-3-aminopiperidine. This approach ensures

regioselectivity and high yields by protecting the reactive amino groups at different stages.

Rationale for Synthetic Strategy: The core challenge is the presence of two reactive nitrogen

atoms (the ring nitrogen and the 3-amino group). To selectively form the carboxamide at the 1-

position, the 3-amino group must first be protected. The tert-butoxycarbonyl (Boc) group is an

ideal choice due to its stability under the conditions required for the subsequent reaction and its

straightforward removal under acidic conditions.
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Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis
Step 1: Synthesis of tert-butyl (1-(dimethylcarbamoyl)piperidin-3-yl)carbamate

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-3-

aminopiperidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of

starting material).

Cooling: Cool the solution to 0°C using an ice bath.

Base Addition: Add triethylamine (TEA, 1.5 eq) dropwise to the stirred solution.

Reagent Addition: Slowly add dimethylcarbamoyl chloride (1.2 eq) to the reaction mixture.

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC).

Workup: Upon completion, quench the reaction with the addition of saturated aqueous

sodium bicarbonate solution. Separate the organic layer.

Extraction: Extract the aqueous layer twice with DCM.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be

purified by column chromatography on silica gel.

Step 2: Synthesis of 3-Amino-N,N-dimethylpiperidine-1-carboxamide (Final Product)
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Setup: Dissolve the purified intermediate from Step 1 (1.0 eq) in DCM or 1,4-dioxane.

Deprotection: Add an excess of trifluoroacetic acid (TFA, ~10 eq) or a 4M solution of HCl in

dioxane.

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring for the consumption

of starting material by TLC.

Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess

acid and solvent.

Purification: The resulting salt can be neutralized with a base (e.g., NaOH solution) and

extracted with an organic solvent to yield the free amine product, or it can be purified as the

salt.

Analytical Methodologies
Ensuring the identity, purity, and chiral integrity (if applicable) of the synthesized compound is

critical. High-Performance Liquid Chromatography (HPLC) is a primary method for this

analysis. Due to the lack of a strong chromophore in the target molecule, derivatization is often

required for sensitive UV detection.[4] Alternatively, detectors that do not rely on UV

absorbance, such as Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry

(MS), can be employed.

Rationale for Analytical Choice: HPLC provides excellent separation and quantification

capabilities. For chiral compounds like many 3-aminopiperidine derivatives, chiral HPLC

columns are necessary to resolve enantiomers. Derivatization with an agent like benzoyl

chloride introduces a UV-active benzoyl group, allowing for sensitive detection and

quantification using standard HPLC-UV systems.[5]
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(Purity Assessment, Quantification)

Click to download full resolution via product page

Caption: Workflow for the HPLC analysis of the target compound.

Protocol: HPLC Purity Analysis (Post-Derivatization)
Derivatization:

Dissolve a small amount of the target compound (~5 mg) in DCM.

Add an excess of benzoyl chloride (2.0 eq) and a base like triethylamine (2.2 eq) at 0°C.

Stir for 1 hour at room temperature.

Quench the reaction, extract the derivatized product, and dry the solvent.
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Sample Preparation:

Accurately weigh the derivatized product and dissolve it in the mobile phase (e.g.,

Acetonitrile/Water mixture) to a known concentration (e.g., 1 mg/mL).

Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in

acetonitrile (B).

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Column Temperature: 30°C.

Injection Volume: 10 µL.

Analysis: The purity is determined by calculating the peak area percentage of the main

product peak relative to all other peaks in the chromatogram.

Applications in Drug Discovery and Medicinal
Chemistry
The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, recognized

for its favorable pharmacokinetic properties and its ability to engage in crucial molecular

interactions with biological targets.[1][6]

Structural Role: The rigid, chair-like conformation of the piperidine ring serves as an

excellent scaffold to orient functional groups in three-dimensional space for optimal binding

to protein targets.
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Pharmacological Significance: Piperidine carboxamide derivatives have been successfully

developed as inhibitors for a wide range of targets. For instance, they have been

investigated as potent inhibitors of enzymes like ALK (Anaplastic Lymphoma Kinase) in

cancer therapy and as modulators of protein-protein interactions, such as with PCSK9 for

cholesterol management.[6][7]

ADMET Properties: The carboxamide group can improve aqueous solubility and provides

hydrogen bond donor and acceptor sites, which are critical for target engagement and

favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[6]

The N,N-dimethyl substitution on the carboxamide can further fine-tune solubility and

metabolic stability.

The title compound, with its primary amine at the 3-position, offers a valuable synthetic handle

for further elaboration, allowing for the creation of diverse chemical libraries for screening

against various therapeutic targets.

Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 3-Amino-N,N-dimethylpiperidine-1-
carboxamide is not available, safety protocols can be established based on related

aminopiperidine and carboxamide compounds.[8][9] These compounds are generally classified

as irritants and may be harmful if swallowed or inhaled.

Table 2: Hazard and Precautionary Information Summary
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Category Guideline Reference

Hazard Statements

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye

irritation. H335: May cause

respiratory irritation.

[9][10]

Personal Protective Equipment

(PPE)

Wear protective gloves,

protective clothing, and

eye/face protection (safety

goggles). Use in a well-

ventilated area or under a

chemical fume hood.

[8][10]

Handling

Avoid contact with skin, eyes,

and clothing. Do not breathe

dust, fumes, or vapors. Wash

hands thoroughly after

handling.

[8][9]

First Aid (Eyes)

Rinse cautiously with water for

several minutes. Remove

contact lenses, if present and

easy to do. Continue rinsing

and seek immediate medical

attention.

[8][10]

First Aid (Skin)

Take off immediately all

contaminated clothing. Rinse

skin with plenty of water. If

irritation occurs, get medical

advice.

[10]

Storage

Store in a cool, dry, and well-

ventilated place. Keep the

container tightly closed and

store locked up. Store away

from strong oxidizing agents

and acids.

[8][9]
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Disposal

Dispose of contents/container

to an approved waste disposal

plant in accordance with local,

regional, and national

regulations.

[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mdpi.com [mdpi.com]

2. americanelements.com [americanelements.com]

3. 4-Amino-n,n-dimethylpiperidine-1-carboxamide [srdpharma.com]

4. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google
Patents [patents.google.com]

5. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents
[patents.google.com]

6. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors
through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian
Journal of Chemistry [arabjchem.org]

7. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as
small molecule inhibitors of PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

8. fishersci.ca [fishersci.ca]

9. jubilantingrevia.com [jubilantingrevia.com]

10. echemi.com [echemi.com]

To cite this document: BenchChem. [3-Amino-N,N-dimethylpiperidine-1-carboxamide CAS
number]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b113625#3-amino-n-n-dimethylpiperidine-1-
carboxamide-cas-number]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b113625?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1422-0067/24/3/2937
https://www.americanelements.com/412356-47-9-4-amino-n-n-dimethylpiperidine-1-carboxamide
https://www.srdpharma.com/products/4-Amino-n,n-dimethylpiperidine-1-carboxamide-view-5295
https://patents.google.com/patent/CN104007202B/en
https://patents.google.com/patent/CN104007202B/en
https://patents.google.com/patent/CN104034814B/en
https://patents.google.com/patent/CN104034814B/en
https://arabjchem.org/design-and-evaluation-of-piperidine-carboxamide-derivatives-as-potent-alk-inhibitors-through-3d-qsar-modeling-artificial-neural-network-and-computational-analysis/
https://arabjchem.org/design-and-evaluation-of-piperidine-carboxamide-derivatives-as-potent-alk-inhibitors-through-3d-qsar-modeling-artificial-neural-network-and-computational-analysis/
https://arabjchem.org/design-and-evaluation-of-piperidine-carboxamide-derivatives-as-potent-alk-inhibitors-through-3d-qsar-modeling-artificial-neural-network-and-computational-analysis/
https://pubmed.ncbi.nlm.nih.gov/30482620/
https://pubmed.ncbi.nlm.nih.gov/30482620/
https://www.fishersci.ca/store/msds?partNumber=AC437490050&productDescription=s-3-amino-1-boc-piperidine-95-thermo-scientific&language=en&countryCode=CA
https://www.jubilantingrevia.com/uploads/files/348msds_0670GjGhs05Div.3sds(R)-3-(Boc-amino)Piperidine.pdf
https://www.echemi.com/sds/r-3-amino-1-n-boc-piperidine-temppid160705008661.html
https://www.benchchem.com/product/b113625#3-amino-n-n-dimethylpiperidine-1-carboxamide-cas-number
https://www.benchchem.com/product/b113625#3-amino-n-n-dimethylpiperidine-1-carboxamide-cas-number
https://www.benchchem.com/product/b113625#3-amino-n-n-dimethylpiperidine-1-carboxamide-cas-number
https://www.benchchem.com/product/b113625#3-amino-n-n-dimethylpiperidine-1-carboxamide-cas-number
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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